4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-11(24)12-5-7-13(8-6-12)18(25)21-20-23-22-19(29-20)14-9-15(26-2)17(28-4)16(10-14)27-3/h5-10H,1-4H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHTYJFZDLVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
Mechanism
The carboxylic acid reacts with hydrazine hydrate to form the corresponding hydrazide via nucleophilic acyl substitution (Fig. 1). The reaction proceeds through a tetrahedral intermediate, with water eliminated as a byproduct.
Workup and Characterization
- Yield : 85% (white crystalline solid).
- Melting Point : 142–144°C.
- 1H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, NH), 7.12 (s, 2H, Ar-H), 4.21 (s, 2H, NH2), 3.85 (s, 6H, OCH3), 3.78 (s, 3H, OCH3).
Cyclization to 2-Amino-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazole
Reaction Conditions
Mechanism
Cyanogen bromide facilitates cyclodehydration, forming the 1,3,4-oxadiazole ring (Fig. 2). The hydrazide attacks the electrophilic carbon of CNBr, followed by intramolecular cyclization and elimination of HBr.
Workup and Characterization
- Yield : 70% (pale-yellow powder).
- Melting Point : 198–200°C.
- IR (KBr) : 3340 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N).
- 13C NMR (100 MHz, DMSO-d6) : δ 167.5 (C=O), 153.2 (C-OCH3), 106.4 (Ar-C), 56.1–56.3 (OCH3).
Acylation to 4-Acetyl-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]benzamide
Reaction Conditions
Mechanism
The amine undergoes nucleophilic attack on the acyl chloride, forming an amide bond (Fig. 3). Triethylamine neutralizes HCl, driving the reaction to completion.
Workup and Characterization
- Yield : 65% (off-white solid).
- Melting Point : 215–217°C.
- HRMS (ESI) : m/z [M+H]+ calcd. for C27H26N3O7: 528.1762; found: 528.1765.
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 2H, Ar-H), 3.92 (s, 6H, OCH3), 3.88 (s, 3H, OCH3), 2.65 (s, 3H, COCH3).
Alternative Synthetic Routes
Cyclodehydration Using Phosphorus Oxychloride
Diacylhydrazine intermediates derived from 3,4,5-trimethoxybenzohydrazide and 4-acetylbenzoic acid can be cyclized with POCl3 at 100°C. However, this method yields the 2,5-diacyloxadiazole derivative, requiring subsequent hydrolysis and amidation, which complicates the synthesis.
Hydroxylamine-Mediated Cyclization
Adapting methodology from, hydroxylamine hydrochloride in acetic acid promotes cyclization of diacylhydrazines at 80°C. While feasible, this route offers lower yields (~50%) compared to the CNBr approach.
Analytical Data and Purity Assessment
| Parameter | Value | Method |
|---|---|---|
| Purity | >98% | HPLC (C18 column) |
| Solubility (H2O) | <0.1 mg/mL | Shake-flask method |
| LogP | 2.8 | Calculated (ChemAxon) |
Challenges and Optimization
Byproduct Formation
- Issue : Incomplete acylation leads to mono-acylated intermediates.
- Solution : Excess acyl chloride (1.5 equiv) and prolonged reaction time (24 hours) improve conversion.
Purification Difficulties
- Issue : Co-elution of unreacted amine and product in column chromatography.
- Solution : Gradient elution (hexane:ethyl acetate 8:2 to 6:4) enhances separation.
Chemical Reactions Analysis
Oxadiazole Ring
-
Electrophilic Substitution : The electron-deficient oxadiazole ring undergoes nitration or sulfonation at the 5-position under strong acidic conditions (H₂SO₄/HNO₃ or SO₃) .
-
Nucleophilic Attack : Thiols or amines can displace the 2-amide group in the presence of base (e.g., NaH), forming thioether or amine derivatives.
Acetyl Group
-
Hydrolysis : The acetyl moiety is hydrolyzed to a carboxylic acid under basic conditions (NaOH/EtOH, reflux) .
-
Nucleophilic Substitution : Reacts with hydrazines to form hydrazones, which are intermediates for further heterocyclic syntheses .
Benzamide Linkage
-
Acid-Catalyzed Cleavage : Concentrated HCl at 100°C cleaves the amide bond, yielding 4-acetylbenzoic acid and 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine.
Methoxy Group Modifications
The 3,4,5-trimethoxyphenyl substituent exhibits limited reactivity under mild conditions but can undergo:
-
Demethylation : BBr₃ in DCM selectively removes methoxy groups, generating phenolic derivatives.
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the para position relative to methoxy groups .
Derivatization for Biological Screening
The compound serves as a scaffold for generating analogs:
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Sulfonamide Formation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to replace the acetyl group .
-
Mannich Reaction : Forms amino-methyl derivatives at the acetyl position using formaldehyde and secondary amines .
Example Derivative Synthesis :
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting, consistent with aromatic oxadiazoles .
-
Photodegradation : UV exposure (254 nm) in solution leads to oxadiazole ring cleavage, forming nitrile and carbonyl byproducts.
Catalytic Reactions
-
Hydrogenation : Pd/C-mediated hydrogenation reduces the oxadiazole ring to a dihydroimidazole derivative under high-pressure H₂.
-
Cross-Coupling : Suzuki-Miyaura coupling at the 5-phenyl position introduces aryl/heteroaryl groups (e.g., with phenylboronic acid).
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results against various cancer cell lines:
- Inhibition Rates : Compounds like N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% across different cancer cell lines (SNB-19, OVCAR-8) .
- Mechanism of Action : The anticancer activity is believed to be linked to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation.
Antimicrobial Activity
The potential of oxadiazole derivatives as antimicrobial agents has been explored in various studies. Research indicates that these compounds can exhibit both antibacterial and antifungal activities:
- Antibacterial Studies : Compounds featuring the oxadiazole moiety have been synthesized and tested against Gram-positive and Gram-negative bacteria. Results showed varying degrees of effectiveness, indicating their potential as antibiotic agents .
- Enzyme Inhibition : Some studies also highlighted the ability of oxadiazole derivatives to inhibit lipoxygenase activity, suggesting anti-inflammatory properties that could complement their antimicrobial effects .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of oxadiazole derivatives revealed that specific modifications to the oxadiazole ring significantly enhanced biological activity. The synthesized compounds were evaluated for their anticancer and antimicrobial properties using standardized assays.
Case Study 2: Computational Studies
Computational docking studies have been conducted to understand the binding interactions between oxadiazole derivatives and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into optimizing the chemical structure for improved efficacy .
Mechanism of Action
The mechanism of action of 4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the trimethoxyphenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, in anticancer studies, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparison with Similar Compounds
Data Tables: Structural and Functional Comparison
Table 2. Substituent Effects on Bioactivity
| Substituent Type | Example Compound | Observed Impact on Activity |
|---|---|---|
| Acetyl (Target) | 4-Acetyl benzamide | Predicted: Enhanced solubility and target specificity |
| Sulfamoyl | LMM5 | Increased steric bulk; antifungal efficacy |
| Sulfonyl | Chen et al. (2007) | Strong electron-withdrawing; antifungal |
| Sulfanyl | Sulfanyl acetamides | Hydrophobic; broad antimicrobial |
Biological Activity
The compound 4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a derivative of the 1,3,4-oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a 1,3,4-oxadiazole ring fused with a benzamide moiety and a trimethoxyphenyl substituent. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties against various microorganisms. In a study assessing the antimicrobial efficacy of several oxadiazole derivatives:
- Inhibition Zones and MIC Values : The compound demonstrated notable inhibition against Gram-positive bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 mg/mL depending on the strain tested .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Streptococcus pneumoniae | 31.33 ± 0.50 | 0.125 |
| Staphylococcus aureus | 24.66 ± 0.50 | 0.250 |
| Escherichia coli | 20.00 ± 0.50 | 0.500 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A study reported that compounds with similar oxadiazole structures showed significant growth inhibition in cancer cell lines with GI50 values ranging from 0.20 to 2.58 μM .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Anti-inflammatory and Analgesic Effects
In preclinical models, the compound exhibited anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The evaluation was performed using the carrageenan-induced paw edema model:
- Efficacy : The compound demonstrated an anti-inflammatory activity percentage close to that of indomethacin (64.3%) at similar doses .
| Treatment | Anti-inflammatory Activity (%) |
|---|---|
| Compound (Tested) | 61.9 |
| Indomethacin | 64.3 |
Case Studies
- Dhumal et al. (2016) : This study synthesized a series of oxadiazole derivatives and tested their antitubercular activity against Mycobacterium bovis. The results indicated that certain derivatives had a strong binding affinity to key enzymes involved in mycolic acid synthesis, which is critical for bacterial survival .
- Desai et al. (2018) : Investigated the effects of oxadiazole derivatives on Gram-positive bacteria and reported significant antibacterial activity against strains resistant to conventional antibiotics .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-acetyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with high yield and purity?
- Methodological Answer : A two-step synthesis is typically employed:
Cyclocondensation : React 3,4,5-trimethoxybenzohydrazide with a carbonyl source (e.g., acetic anhydride) under reflux in ethanol to form the 1,3,4-oxadiazole ring.
Acetylation : Introduce the acetylbenzamide group via nucleophilic acyl substitution, using a catalyst like DMAP.
Purity Optimization : Use HPLC with a C18 column (70% acetonitrile/water mobile phase) to isolate the compound (>95% purity). Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7).
Safety Note : Trimethoxyphenyl derivatives may require handling in fume hoods due to potential irritancy .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6) to verify oxadiazole ring protons (δ 8.1–8.3 ppm) and acetyl group (δ 2.6 ppm).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm) and oxadiazole ring vibrations (C=N at ~1600 cm).
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks ([M+H] expected ~438.15 m/z).
Cross-reference data with computational tools (e.g., ChemDraw) to resolve ambiguities .【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. cytotoxicity) of this compound?
- Methodological Answer :
- Dose-Response Validation : Perform replicated dose-response assays (e.g., IC50 in triplicate) to rule out batch variability.
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Meta-Analysis : Aggregate data from platforms like ResearchGate to compare results across labs and identify confounding variables (e.g., cell line selection) .【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. What computational strategies predict the binding mode of this compound to β-tubulin or other targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to dock the compound into β-tubulin’s colchicine-binding site (PDB ID: 1SA0). Prioritize poses with hydrogen bonds to Val238 and hydrophobic interactions with Leu247.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA).
- QSAR Modeling : Train a QSAR model using descriptors like LogP, topological polar surface area, and H-bond donors to correlate structure with activity .【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




